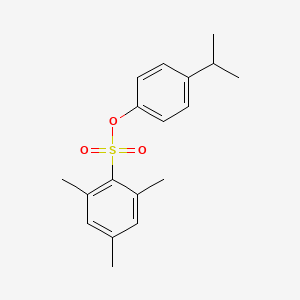

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

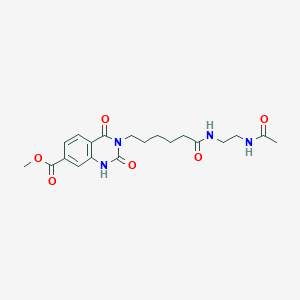

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C18H22O3S . It has a molecular weight of 318.43 .

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropylphenyl group attached to a 2,4,6-trimethylbenzenesulfonate group .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 444.0±45.0 °C . The compound has a predicted density of 1.129±0.06 g/cm3 .Applications De Recherche Scientifique

Environmental Monitoring and Cleanup

Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates A study by Alonso, Castillo, and Barceló (1999) detailed a method using Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from industrial wastewaters. This process, combined with ion-pair liquid chromatography and mass spectrometry, enables the detection and quantification of sulfonated pollutants in wastewater, demonstrating the compound's role in environmental monitoring and cleanup efforts (Alonso, M., Castillo, M., & Barceló, D., 1999).

Material Science and Conductivity

Vapour-phase Polymerization Subramanian et al. (2009) reported on the use of iron(iii) 2,4,6-trimethylbenzenesulfonate as an oxidant in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene, leading to highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films. This application highlights the compound's relevance in creating conductive materials for electronic devices (Subramanian, P. et al., 2009).

Antibacterial Research

Antimycobacterial Agents Malwal et al. (2012) designed 2,4-dinitrophenylsulfonamides, showcasing tunable cysteine-activated SO₂ release profiles as potent inhibitors of Mycobacterium tuberculosis. This study suggests the potential for derivatives of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate in developing new antimycobacterial treatments (Malwal, S. R. et al., 2012).

Chemical Synthesis and Catalysis

Electropolymerization and Catalytic Activity Research by Lima et al. (1998) on electropolymerization of ethylenedioxythiophene and its derivatives in the presence of dodecylbenzenesulfonate explores the compound's applications in synthesizing conductive polymers. This underscores its utility in catalysis and material synthesis processes (Lima, A. et al., 1998).

Organic Chemistry

Synthesis and Anti-corrosion Studies Arrousse et al. (2020) synthesized 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate) and explored its anti-corrosion properties on mild steel in hydrochloric acid, demonstrating the chemical's potential in corrosion prevention (Arrousse, N. et al., 2020).

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3S/c1-12(2)16-6-8-17(9-7-16)21-22(19,20)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVULASPDOATVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)